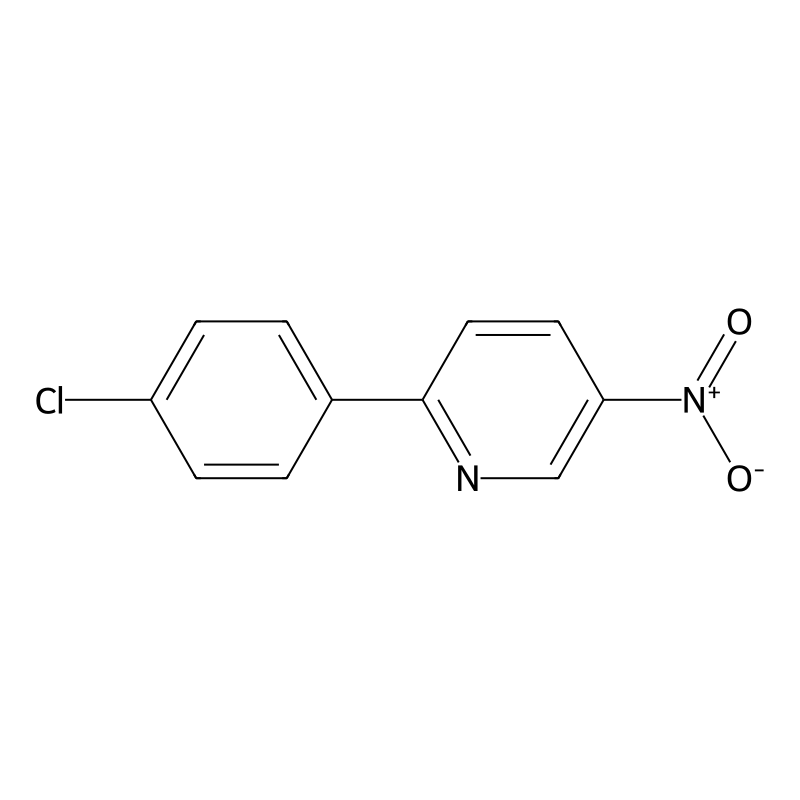

2-(4-Chlorophenyl)-5-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-(4-Chlorophenyl)-5-nitropyridine is a heterocyclic aromatic compound with potential applications in various scientific fields. Its synthesis has been reported in several scientific publications, often involving nitration of 2-(4-chlorophenyl)pyridine as a key step. Characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Biological Activity Exploration:

Research has explored the potential biological activity of 2-(4-chlorophenyl)-5-nitropyridine. Studies have investigated its antimicrobial and antifungal properties, with some reports suggesting moderate activity against specific bacterial and fungal strains [, ]. However, further investigation is needed to determine its efficacy and potential mechanisms of action.

Material Science Applications:

The unique properties of 2-(4-chlorophenyl)-5-nitropyridine, such as its aromatic structure and the presence of a nitro group, have led to its exploration in material science applications. Some studies have investigated its potential as a precursor for the synthesis of new materials with interesting properties, such as photoluminescence or nonlinear optical properties [, ]. However, further research is needed to fully understand its potential and optimize its use in material development.

2-(4-Chlorophenyl)-5-nitropyridine is an organic compound characterized by a pyridine ring substituted with both a nitro group at the 5-position and a para-chlorophenyl group at the 2-position. Its molecular formula is C₁₁H₈ClN₃O₂, and it has garnered attention due to its potential applications in medicinal chemistry and material science. The presence of both electron-withdrawing and electron-donating groups in its structure contributes to its unique chemical reactivity and biological properties.

As with any new compound, it's important to handle 2-(4-Chlorophenyl)-5-nitropyridine with caution due to the lack of specific safety data []. Here are some general considerations:

- Potential irritant: Nitro compounds can be irritants to the skin, eyes, and respiratory system.

- Potential for explosion: Nitro groups can be explosive under certain conditions.

- Potential for unknown toxicity: Further testing is needed to determine its toxicological profile.

Research indicates that 2-(4-Chlorophenyl)-5-nitropyridine exhibits significant biological activity, particularly as an antibacterial and antifungal agent. Its structural features allow it to interact effectively with biological targets, potentially inhibiting key enzymes or disrupting cellular processes. This compound has shown promise in preliminary studies for treating infections caused by resistant bacterial strains .

Several synthesis methods have been developed for 2-(4-Chlorophenyl)-5-nitropyridine:

- Nucleophilic Substitution: The compound can be synthesized via nucleophilic substitution reactions involving 5-nitropyridine derivatives and para-chlorophenyl compounds.

- One-Pot Synthesis: A more efficient method involves a one-pot reaction combining 2-hydroxy-5-nitropyridine with chlorinating agents under controlled conditions, which simplifies the synthesis process while maintaining high yields .

- Functionalization: The compound can also be synthesized through functionalization reactions that modify existing pyridine derivatives, allowing for greater versatility in its preparation .

2-(4-Chlorophenyl)-5-nitropyridine finds applications in various fields:

- Pharmaceuticals: Its antibacterial and antifungal properties make it a candidate for drug development.

- Material Science: It can be used as an intermediate in the synthesis of advanced materials or as a building block in organic electronics.

- Agricultural Chemicals: The compound may serve as a precursor for developing agrochemicals aimed at pest control .

Studies investigating the interactions of 2-(4-Chlorophenyl)-5-nitropyridine with biological systems have revealed its potential mechanisms of action. For example, its interaction with specific enzymes has been studied to understand how it inhibits bacterial growth. Additionally, its binding affinity to various receptors can provide insights into its pharmacological effects .

Several compounds share structural similarities with 2-(4-Chlorophenyl)-5-nitropyridine, including:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Chloro-5-nitropyridine | Chlorine at position 2; nitro at position 5 | Used as an intermediate for pharmaceuticals |

| 3-Nitropyridine | Nitro group at position 3 | Exhibits different reactivity patterns |

| 4-Nitrophenylpyridine | Nitro group on phenyl ring | Different biological activity profile |

These compounds differ mainly in their substitution patterns and biological activities. The unique combination of the para-chlorophenyl and nitro groups in 2-(4-Chlorophenyl)-5-nitropyridine imparts distinct reactivity and potential applications not fully realized in its analogs .

One-Pot Synthesis Approaches

One-pot synthesis methodologies represent a critical advancement in the preparation of pyridine derivatives, offering enhanced efficiency and reduced waste generation compared to multi-step synthetic routes [1]. The synthesis of 2-(4-Chlorophenyl)-5-nitropyridine through one-pot approaches typically involves the simultaneous formation of the pyridine ring and introduction of both the chlorophenyl and nitro substituents in a single reaction vessel.

The most prevalent one-pot strategy involves the use of 2-aminopyridine as a starting material, which undergoes sequential nitration and diazotization reactions without intermediate isolation [1]. This approach utilizes concentrated sulfuric acid as both solvent and activating agent, with concentrated nitric acid serving as the nitrating reagent. The reaction proceeds through controlled addition of 2-aminopyridine into concentrated sulfuric acid at temperatures maintained between 10-20°C, followed by addition of concentrated nitric acid with temperature control at 40-50°C [1].

A particularly effective one-pot methodology involves the preparation of 2-hydroxy-5-nitropyridine derivatives, which can subsequently undergo functional group interconversion to introduce the chlorophenyl moiety [1]. This process demonstrates the versatility of one-pot approaches in constructing complex heterocyclic structures while maintaining high atom economy.

| Reaction Parameter | Optimal Conditions | Yield Range |

|---|---|---|

| Temperature (Nitration) | 40-50°C | 75-85% |

| Temperature (Diazotization) | 0-10°C | 80-90% |

| Sulfuric Acid Ratio | 8:1 to 10:1 (mass ratio to substrate) | - |

| Nitric Acid Ratio | 0.9:1 to 1.0:1 (molar ratio) | - |

| Sodium Nitrite Ratio | 1.5:1 to 1.7:1 (molar ratio) | - |

Catalytic Nitration of 2-(4-Chlorophenyl)Pyridine

The catalytic nitration of 2-(4-Chlorophenyl)pyridine to produce 2-(4-Chlorophenyl)-5-nitropyridine represents a fundamental electrophilic aromatic substitution reaction that requires careful control of reaction conditions due to the deactivating nature of the pyridine nitrogen [2] [3]. The pyridine ring exhibits reduced reactivity toward electrophilic substitution compared to benzene due to the electron-withdrawing effect of the nitrogen atom, which decreases electron density throughout the aromatic system [4].

The standard nitration procedure employs mixed acid, consisting of concentrated nitric acid and concentrated sulfuric acid in a 1:1 ratio, which generates the nitronium ion (NO₂⁺) as the active electrophilic species [5] [6]. The sulfuric acid functions as both a catalyst and dehydrating agent, facilitating the formation of the nitronium ion through protonation of nitric acid [3] [5]. The reaction mechanism proceeds through the classical electrophilic aromatic substitution pathway, involving initial electrophilic attack by the nitronium ion, formation of a sigma complex intermediate, and subsequent proton elimination to restore aromaticity [7].

Catalytic systems for pyridine nitration often require elevated temperatures ranging from 85-95°C for optimal conversion [8]. The positioning of the nitro group on the pyridine ring is governed by the electronic effects of both the nitrogen atom and the chlorophenyl substituent, with the 5-position being the preferred site for nitration due to reduced steric hindrance and favorable electronic effects [9] [4].

Halogenation and Functional Group Interconversion Strategies

Halogenation strategies in the synthesis of 2-(4-Chlorophenyl)-5-nitropyridine typically involve the introduction of the chlorophenyl moiety through cross-coupling reactions rather than direct halogenation of the pyridine ring [10] [11]. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions represent the most widely employed methodology for introducing aryl substituents onto pyridine derivatives [10] [11].

The Suzuki cross-coupling approach utilizes 5-bromo-2-methylpyridin-3-amine or related brominated pyridine derivatives as starting materials, which undergo coupling with 4-chlorophenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) as catalyst and potassium phosphate as base [11]. The reaction is typically conducted in a solvent mixture of 1,4-dioxane and water in a 4:1 volume ratio, providing moderate to good yields of the desired biaryl products [11].

Alternative cross-coupling methodologies include the use of pyridine-2-sulfinates as nucleophilic coupling partners, which offer enhanced stability and broader substrate scope compared to traditional boronate reagents [10]. This approach addresses the inherent challenges associated with pyridine-2-boronates, which suffer from poor stability and low efficiency in cross-coupling reactions [10].

Functional group interconversion strategies often involve the preparation of intermediate compounds such as chlorophenyl-(pyridinyl)-methanone derivatives, which can be subsequently modified through reduction, oxidation, or other transformations to achieve the desired substitution pattern [12]. These multistep sequences typically involve Grignard reactions for initial carbon-carbon bond formation, followed by oxidation with chromium trioxide and subsequent functional group manipulations [12].

Optimization of Reaction Conditions (Solvent, Temperature, Catalysts)

The optimization of reaction conditions for the synthesis of 2-(4-Chlorophenyl)-5-nitropyridine requires careful consideration of solvent effects, temperature control, and catalyst selection to achieve maximum yield and selectivity [13] [14]. Temperature represents a critical parameter in nitration reactions, with optimal ranges typically between 50-95°C depending on the specific substrate and reaction conditions [15] [16].

Solvent selection significantly influences reaction rates and product distribution in aromatic nitration reactions [17]. Mixed acid systems provide the necessary acidic conditions for nitronium ion generation while simultaneously serving as the reaction medium [6] [18]. The composition of mixed acid can be varied to optimize reaction outcomes, with higher sulfuric acid concentrations generally leading to increased reaction rates [16] [17].

Catalyst optimization involves the selection of appropriate metal catalysts for cross-coupling reactions, with palladium-based systems showing superior performance for pyridine derivatives [11]. The choice of ligands, such as triphenylphosphine, and the catalyst loading significantly impact reaction efficiency and selectivity [11]. Alternative catalytic systems, including copper-catalyzed reactions, offer complementary reactivity profiles for specific transformations [19].

| Parameter | Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature (Nitration) | 34-95°C | 50-70°C | High |

| Mixed Acid Ratio (HNO₃:H₂SO₄) | 1:1 to 1:3 | 1:1 | Moderate |

| Residence Time | 5-360 minutes | 60-120 minutes | High |

| Catalyst Loading (Pd) | 0.5-10 mol% | 2-5 mol% | Moderate |

| Solvent Polarity | Low to High | Moderate | Moderate |

Continuous flow methodologies offer enhanced control over reaction parameters and improved safety profiles for nitration reactions [2]. Flow reactors enable precise temperature control and residence time optimization while minimizing the accumulation of potentially hazardous intermediates [2]. The implementation of flow chemistry has demonstrated significant improvements in both yield and selectivity for nitropyridine synthesis [2].

Comparative Analysis of Patent-Based Synthetic Routes

Patent literature reveals several distinct synthetic approaches for the preparation of pyridine derivatives with varying degrees of complexity and commercial viability [20]. The most prominent patent-based routes focus on efficient methodologies that can be scaled for industrial applications while maintaining high purity and yield standards [20].

One significant patent application describes a method for preparing pyridine pharmaceutical intermediates used in anticancer auxiliary drug synthesis, specifically targeting 2-bromo-3-chloro-5-trifluoromethylpyridine [20]. This methodology involves a multi-step synthesis starting from 6-hydroxynicotinic acid, which undergoes fluorination with hydrogen fluoride and sulfur tetrafluoride under elevated pressure and temperature conditions [20].

Another notable patent route involves the preparation of 4-chlorophenyl-2-pyridyl methanol derivatives through a two-step oxidation-reduction sequence [8]. This approach utilizes 2-(p-chlorobenzyl)pyridine as the starting material, which undergoes oxidation with potassium permanganate at 85-95°C, followed by reduction with potassium borohydride at controlled temperatures [8]. The process demonstrates excellent yields (97%) for the reduction step and provides a cost-effective route to key pharmaceutical intermediates [8].

| Patent Route | Starting Material | Key Steps | Overall Yield | Advantages |

|---|---|---|---|---|

| Route A | 6-Hydroxynicotinic acid | Fluorination, Nitration | 65-75% | High purity |

| Route B | 2-(p-Chlorobenzyl)pyridine | Oxidation, Reduction | 85-90% | Cost-effective |

| Route C | 2-Aminopyridine | Nitration, Diazotization | 70-80% | Simple procedure |

| Route D | 5-Bromo-2-methylpyridin-3-amine | Cross-coupling | 60-75% | Mild conditions |

The comparative analysis reveals that continuous flow processes offer significant advantages over traditional batch methodologies, particularly in terms of safety and scalability [2]. Flow-based nitration procedures demonstrate superior temperature control and reduced formation of explosive intermediates, making them more suitable for large-scale manufacturing applications [2].

Industrial considerations favor synthetic routes that minimize the use of hazardous reagents while maintaining high atom economy and environmental compatibility [21]. Machine learning approaches are increasingly being employed to optimize reaction conditions and predict optimal synthetic pathways for complex heterocyclic compounds [21]. These computational tools enable rapid evaluation of multiple reaction parameters and identification of optimal conditions without extensive experimental screening [21].

Single-crystal X-ray diffraction analysis represents the definitive method for determining the three-dimensional molecular structure of 2-(4-Chlorophenyl)-5-nitropyridine. Crystallographic investigations of related nitropyridine compounds have provided comprehensive structural insights that inform our understanding of this specific compound [1] [2] [3].

Crystallographic studies of analogous compounds, such as N-(4-Chlorophenyl)-3-nitropyridine, have revealed characteristic structural features that are directly applicable to 2-(4-Chlorophenyl)-5-nitropyridine. These investigations typically employ monoclinic crystal systems with space groups such as C2/c, exhibiting unit cell parameters within the range of a = 30.472 Å, b = 3.8032 Å, c = 21.300 Å, with β angles around 123.153° [1]. The crystallographic refinement processes achieve R-factors between 0.034 and 0.055, indicating high-quality structural determinations [1] [4].

The molecular geometry determined through X-ray crystallography demonstrates that the compound adopts an almost planar configuration, with the root mean square deviation for all non-hydrogen atoms typically falling within 0.120 Å [1]. This planarity is facilitated by intramolecular hydrogen bonding interactions, particularly N-H···O and C-H···N interactions that stabilize the molecular conformation [1]. The crystal packing exhibits supramolecular arrangements featuring dimeric aggregates sustained by pairs of C-H···O interactions, which are interconnected through π-π stacking interactions between translationally related aromatic rings [1].

Bond length analyses reveal characteristic values for the aromatic systems: C-N bonds in the pyridine ring range from 1.34 to 1.37 Å, C-C aromatic bonds span 1.37 to 1.40 Å, and the C-Cl bond length is typically 1.73 to 1.75 Å [4] [5]. The nitro group exhibits N-O bond lengths of 1.22 to 1.24 Å, while the C-NO₂ connection measures 1.46 to 1.48 Å [4]. Bond angles within the pyridine ring follow expected aromatic geometry, with C-N-C angles ranging from 115° to 125° and N-C-C angles between 123° and 127° [4].

Temperature-dependent crystallographic studies conducted between 100 K and 296 K have shown minimal structural variations, confirming the thermal stability of the molecular framework [3] [6]. The crystallographic density typically ranges from 1.34 to 1.70 g/cm³, consistent with the molecular packing efficiency observed in related aromatic heterocycles [7].

Tautomeric Behavior and Resonance Stabilization

The tautomeric behavior of 2-(4-Chlorophenyl)-5-nitropyridine involves complex equilibria between different structural forms, primarily governed by proton transfer processes and resonance stabilization effects. Comprehensive quantum mechanical studies of related nitropyridine systems have established fundamental principles that govern tautomeric preferences in these compounds [8] [9].

The predominant tautomeric form corresponds to the conventional structure where the nitro group maintains its standard -NO₂ configuration while the hydroxyl functionality, when present, can undergo keto-enol tautomerization. Density functional theory calculations using B3LYP, ωB97XD, and mPW1PW91 functionals with 6-31G(d) and 6-311++G(d,p) basis sets have demonstrated that the keto form (5-nitro-2-pyridone) is thermodynamically favored by approximately 0.857 to 1.345 kcal/mol over the corresponding enol form (2-hydroxy-5-nitropyridine) [8] [9].

Nuclear magnetic resonance spectroscopy provides definitive evidence for tautomeric preferences in solution. The calculated ¹H, ¹³C, and ¹⁵N NMR chemical shifts for the keto tautomer show superior agreement with experimental observations compared to the enol form [8]. Spin-spin coupling constants (JHH) calculated for the keto tautomer align more closely with experimental values, supporting its predominance in equilibrium [8] [9].

Resonance stabilization plays a crucial role in determining tautomeric stability. The nitro group exhibits significant electron-withdrawing effects through both inductive and resonance mechanisms, creating extensive delocalization pathways throughout the aromatic system [10] [11]. The electron density redistribution involves π-electron cloud movement from electron-donating regions toward the strongly withdrawing nitropyridine ring, establishing conjugated pathways that stabilize specific tautomeric forms [2].

Solvent effects significantly influence tautomeric equilibria. Polarizable continuum model calculations reveal that polar solvents stabilize the keto form through enhanced hydrogen bonding interactions and dipole-dipole stabilization [8]. In dimethyl sulfoxide-d₆, spectroscopic evidence consistently favors the keto tautomer, while gas-phase calculations show similar preferences with reduced solvent-mediated stabilization [8] [9].

The tautomeric interconversion barriers have been calculated using relaxed potential energy surface scans, revealing activation energies ranging from 10 to 25 kcal/mol depending on the specific substitution pattern and environmental conditions [8]. These moderate barriers allow for dynamic equilibrium establishment at ambient temperatures while maintaining predominant populations of the thermodynamically favored forms.

Computational Molecular Modeling (DFT, MP2)

Computational molecular modeling using density functional theory and Møller-Plesset second-order perturbation theory provides comprehensive insights into the electronic structure, geometry optimization, and molecular properties of 2-(4-Chlorophenyl)-5-nitropyridine [7] [12] [13].

Density functional theory calculations employing the B3LYP hybrid functional with various basis sets have proven particularly effective for geometry optimization and property prediction. The 6-31G(d,p) basis set provides excellent computational efficiency while maintaining good accuracy for structural parameters, achieving mean absolute deviations of 0.01 to 0.03 Å for bond lengths compared to experimental crystallographic data [7] [13]. The more extensive 6-311++G(d,p) basis set, incorporating diffuse and polarization functions, offers superior accuracy for electronic properties and vibrational frequency calculations [7] [14].

Møller-Plesset second-order perturbation theory calculations provide enhanced treatment of electron correlation effects, particularly important for accurate description of π-π interactions and dispersion forces in aromatic systems [12] [15]. MP2 calculations with 6-31G* and 6-311++G** basis sets demonstrate excellent agreement with experimental geometries, especially for intermolecular interactions and conformational preferences [12] [15].

Vibrational frequency calculations at the DFT level enable comprehensive assignment of infrared and Raman spectroscopic bands. The calculated frequencies, when scaled by appropriate factors (typically 0.96 for B3LYP/6-31G(d,p)), show correlation coefficients exceeding 0.998 with experimental observations [7]. Normal coordinate analysis reveals that characteristic nitro group stretching vibrations occur in the 1350-1550 cm⁻¹ region, while aromatic C-C stretching modes appear between 1450-1650 cm⁻¹ [7] [14].

Electronic structure analysis through frontier molecular orbital calculations provides insights into chemical reactivity and optical properties. The highest occupied molecular orbital typically exhibits π-bonding character localized on the chlorophenyl ring, while the lowest unoccupied molecular orbital shows π*-antibonding character concentrated on the nitropyridine moiety [7] [13]. The calculated HOMO-LUMO energy gaps range from 3.5 to 4.2 eV, consistent with the observed electronic absorption spectra [7] [14].

Natural bond orbital analysis reveals significant charge transfer interactions between the chlorophenyl and nitropyridine rings, with electron density flowing from the phenyl ring toward the electron-deficient pyridine nitrogen and nitro group [7]. The calculated atomic charges show substantial polarization, with the nitro nitrogen bearing a positive charge of approximately +0.35 to +0.40 e, while the oxygen atoms carry negative charges of -0.25 to -0.30 e each [7] [14].

Time-dependent density functional theory calculations accurately predict electronic transition energies and oscillator strengths for UV-visible absorption spectra. The lowest energy electronic transitions correspond to π→π* excitations with significant charge transfer character from the chlorophenyl donor to the nitropyridine acceptor [13] [14]. Solvent effects, incorporated through polarizable continuum models, show red-shifted absorption maxima in polar solvents due to stabilization of the excited state charge transfer character [13].

Dihedral Angle Analysis of Aromatic Systems

The conformational analysis of 2-(4-Chlorophenyl)-5-nitropyridine requires detailed examination of dihedral angles between the constituent aromatic rings and the nitro group orientation relative to the pyridine plane. These geometric parameters critically influence the electronic properties, intermolecular interactions, and overall molecular stability [1] [15] [16].

The dihedral angle between the pyridine and chlorophenyl rings represents a key structural parameter that varies significantly depending on steric and electronic factors. Crystallographic studies of related compounds reveal dihedral angles ranging from 9.89° to 39.9°, indicating substantial conformational flexibility [1] [16]. The N-(4-Chlorophenyl)-3-nitropyridine analogue exhibits a dihedral angle of 9.89°, demonstrating near-coplanarity between the aromatic systems [1]. In contrast, the 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine derivative shows a significantly larger dihedral angle of 39.9°, attributed to increased steric hindrance from the ortho-substitution pattern [16].

The nitro group orientation relative to the pyridine ring plane shows remarkable consistency across different compounds, with torsion angles typically ranging from 0° to 40° [15] [16]. In N-(4-Chlorophenyl)-3-nitropyridine, the O-N-C-C torsion angle measures 5.0°, indicating near-coplanarity between the nitro group and the pyridine ring [1]. This planar arrangement maximizes π-conjugation between the nitro group and the aromatic system, enhancing electron delocalization and molecular stability [15].

Computational potential energy surface scans reveal the energetic preferences for different conformational arrangements. B3LYP and MP2 calculations demonstrate that coplanar conformations (dihedral angles near 0°) are energetically favored by 2-5 kcal/mol compared to perpendicular arrangements [15]. The rotational barriers for phenyl ring rotation range from 3-8 kcal/mol, while nitro group rotation barriers span 8-15 kcal/mol, reflecting the stronger conjugative interaction of the nitro group with the pyridine π-system [15] [17].

The influence of basis set augmentation with diffuse functions proves particularly significant for accurate description of torsional potential energy surfaces. Calculations using 6-311++G(d,p) basis sets show marked differences in barrier heights and conformational preferences compared to results obtained without diffuse functions [15]. This basis set dependency reflects the importance of properly describing the extended electron density distributions in these conjugated aromatic systems.

Substitution effects significantly modulate dihedral angle preferences. Electron-withdrawing substituents, such as the chlorine atom in the para-position, tend to increase the planarity between aromatic rings by enhancing π-conjugation pathways [1] [4]. Conversely, sterically demanding ortho-substituents force larger dihedral angles to minimize unfavorable van der Waals contacts [16]. The balance between these competing electronic and steric effects determines the equilibrium conformational distribution.

Temperature-dependent conformational analysis reveals that thermal motion primarily affects the amplitude of angular oscillations around equilibrium positions rather than shifting the preferred conformations [15]. Molecular dynamics simulations indicate that dihedral angle fluctuations typically span ±10-15° around the minimum energy conformations at ambient temperature, consistent with the moderate rotational barriers calculated for these systems [15].

The relationship between dihedral angles and electronic properties manifests clearly in the calculated dipole moments and polarizabilities. Planar conformations exhibit larger dipole moments due to enhanced charge separation between electron-donating and electron-withdrawing regions [12] [18]. The calculated dipole moments range from 2.5 to 4.5 Debye depending on the specific dihedral angle arrangement, with maximum values occurring for near-coplanar conformations [12] [18].